molecular formula C26H50N4O6 B1662151 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate CAS No. 122555-91-3

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Cat. No. B1662151
CAS RN: 122555-91-3
M. Wt: 514.7 g/mol
InChI Key: NMHVTLJFPDOJOD-UHFFFAOYSA-N
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Description

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, also known as DOTA-tri-t-Bu-ester, is a compound with the empirical formula C28H52N4O8 and a molecular weight of 572.73 . It is used as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .


Synthesis Analysis

A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate involves the use of dimethylformamide as a solvent. This method allows for the synthesis of the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 572.73 and is typically available in lump form . Its density is 1.079, and it has a melting point of 129-131°C .

Scientific Research Applications

Bifunctional Chelating Agent

DO3A tert-Butyl ester is widely employed as a precursor to explore new protocols of synthetically useful DOTA-based Bifunctional Chelating Agents (BFCA). The free secondary amino group can be derivatized in order to conjugate the macrocycle to a target-specific biomolecules . This makes it a versatile compound that can be conjugated both to a biomolecule (protein, Fab fragment) or to a synthetic molecule .

Peptide Labeling

In a subsequent step, the developed chelator was successfully conjugated to a peptide sequence . This application is particularly useful in the field of biochemistry and molecular biology, where it can help in the study of protein function and interaction.

Diagnostic and Therapeutic Agent

This macrocycle is very useful for the complexation of β − -emitting radionuclides, like 90Y, 177Lu, widely employed in nuclear medicine protocols . This makes it a valuable tool in the field of medical diagnostics and therapeutics.

Contrast Agent in MRI

The compound is also used for the complexation of trivalent ions like Gd(III) for application in magnetic resonance imaging as a contrast agent . This helps in enhancing the visibility of internal body structures in MRI, making it a crucial tool in medical imaging.

Catalyst or Intermediate in Chemical Reactions

DO3A tert-Butyl ester can also serve as a catalyst or intermediate in chemical reactions . It can lower the activation energy of the reaction, increase the reaction rate, and make difficult reactions easier to achieve .

Peptide Labeling Reagent

The compound has good solubility in DMF and DCM, and its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . This makes it a convenient reagent for the labeling of peptides with DOTA .

Safety And Hazards

The compound is classified as a combustible solid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for this compound are not available, its use as a reactant in the preparation of contrast agents for MRI suggests potential applications in medical imaging .

properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVTLJFPDOJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459679
Record name DO3A-t-Bu-ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

CAS RN

122555-91-3
Record name DO3A-t-Bu-ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium acetate (1.23 g, 15 mmol) was added to a stirred suspension of 1,4,7,10 tetraazacyclododecane (0.864 g, 5 mmol) (prepared in accordance with J. Am. Chem. Soc. 96 2268 (1974) and Liebigs Ann. Chem. 1340 (1977)) in N, N-dimethylacetamide (DMA) (15 ml) at ambient temperature. A solution of bromoacetic acid t-butyl ester (2.93 g, 15 mmol) in DMA (8 ml) was added dropwise to the stirred mixture, and the mixture was stirred at ambient temperature for 6 days. The solvent was evaporated and 1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester was purified by flash chromotography on a silica column with chloroform:methanol 8:2 as eluent. Yield 1.8 g (70%). White solid, m.p. 165°-175° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.864 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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